Fosamprenavir-d4 Calcium Salt is a prodrug of amprenavir, which is an inhibitor of the human immunodeficiency virus protease. It is primarily used in the treatment and postexposure prophylaxis of HIV-1 infection. This compound is marketed under the brand names Lexiva and Telzir by ViiV Healthcare. Fosamprenavir-d4 Calcium Salt was approved for medical use in the United States in October 2003 and in the European Union in July 2004. The compound is notable for its improved solubility compared to amprenavir, allowing for more convenient dosing regimens and reduced pill counts .
The synthesis of Fosamprenavir-d4 Calcium Salt involves several key steps:
The process typically yields high purity levels, with reported HPLC purity exceeding 99% .
The synthesis begins with a known amino alcohol, followed by various reactions including dibenzylation, oxidation, and cyclization. The final conversion to Fosamprenavir-d4 Calcium Salt can be achieved through a one-pot process that includes hydrogenation and subsequent treatment with calcium acetate to form the calcium salt .
Fosamprenavir-d4 Calcium Salt undergoes hydrolysis by cellular phosphatases to convert into amprenavir, which is the active form that exerts antiviral effects against HIV .
The hydrolysis reaction occurs primarily in the gastrointestinal tract, where enzymes cleave the phosphate ester bond, releasing amprenavir into systemic circulation for therapeutic action against HIV .
Fosamprenavir-d4 Calcium Salt is primarily utilized in scientific research related to HIV treatment and management. Its applications include:
CAS No.: 6596-96-9
CAS No.: 6740-85-8
CAS No.: 37658-95-0
CAS No.:
CAS No.: 951163-61-4
CAS No.: 8028-48-6